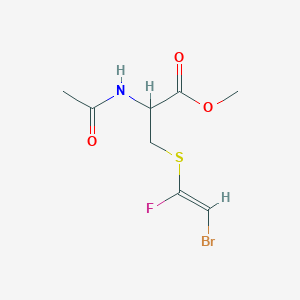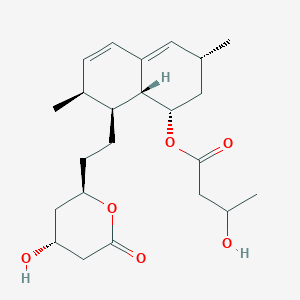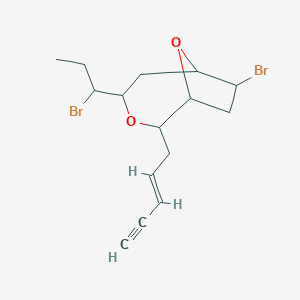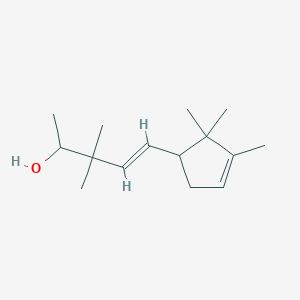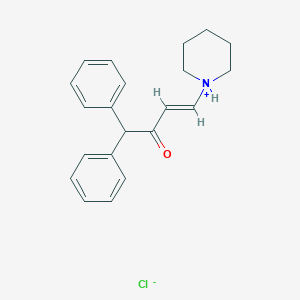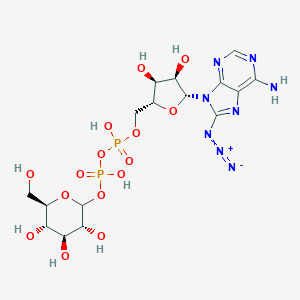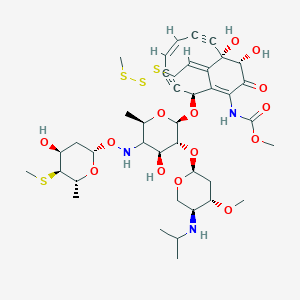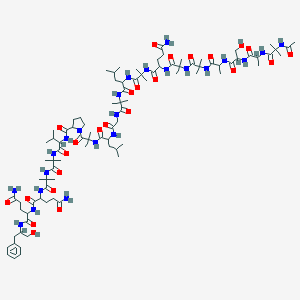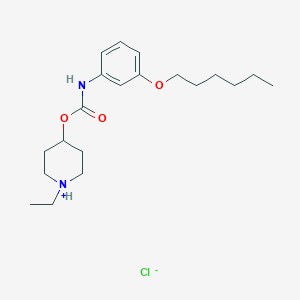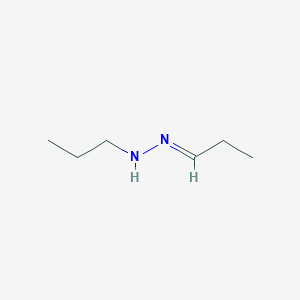
Propanal, propylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, propylhydrazone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of propanal and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Propanal, propylhydrazone has been used in a variety of scientific research applications, including as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a precursor for the synthesis of other compounds, such as pyrazoles and pyrazolines. Additionally, propanal, propylhydrazone has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of propanal, propylhydrazone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the metabolism of aldehydes and ketones. This could potentially lead to an accumulation of these compounds, which could have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Propanal, propylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, it has been shown to have antioxidant properties, which could potentially be useful in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propanal, propylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential uses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on propanal, propylhydrazone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand its mechanism of action and the biochemical and physiological effects it has. Finally, there is potential for the synthesis of new derivatives of propanal, propylhydrazone that could have even greater therapeutic potential.
Synthesemethoden
Propanal, propylhydrazone can be synthesized by reacting propanal with propylhydrazine in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be monitored using gas chromatography. The resulting product is a clear, colorless liquid that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
19718-39-9 |
|---|---|
Produktname |
Propanal, propylhydrazone |
Molekularformel |
C16H18O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
N-[(E)-propylideneamino]propan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h5,8H,3-4,6H2,1-2H3/b7-5+ |
InChI-Schlüssel |
UMOZTPPKYZWOTB-FNORWQNLSA-N |
Isomerische SMILES |
CCCN/N=C/CC |
SMILES |
CCCNN=CCC |
Kanonische SMILES |
CCCNN=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



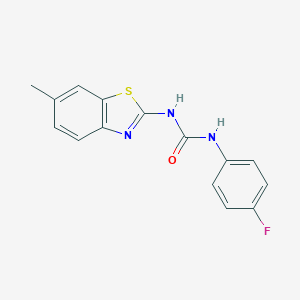
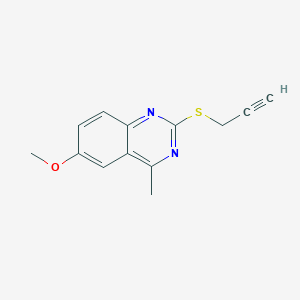
![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
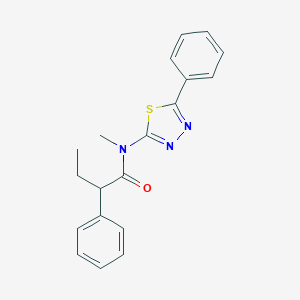
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
